2-chloro-1-ethynyl-3-methoxybenzene
Description
Properties
CAS No. |
2648963-01-1 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Vilsmeier-Haack protocol, utilizing dimethylformamide (DMF) and oxalyl chloride, converts ketones to α-chloroenals. For 2-chloro-3-methoxyacetophenone, this reaction proceeds as follows:
-
Vilsmeier complex formation : DMF reacts with oxalyl chloride to generate a chloroiminium intermediate.
-
Electrophilic attack : The ketone’s α-carbon is chlorinated, forming 3-chloro-3-(2-chloro-3-methoxyphenyl)propenal.
-
Base-induced fragmentation : Treatment with lithium diisopropylamide (LDA) eliminates HCl, yielding the ethynyl group.
Optimization Parameters
-
Temperature : Reactions conducted at −10°C to 20°C minimize side reactions.
-
Solvent : Dichloromethane or 1,2-dimethoxyethane enhances intermediate stability.
-
Workup : Sequential washing with sodium bicarbonate (5% aqueous) and silica gel chromatography achieves >90% purity.
One-Pot Dehydrohalogenation Strategy
Reaction Protocol
A streamlined synthesis avoids isolating intermediates:
Yield and Scalability
-
Yield : 85–91% (batch scale: 50–100 g).
-
Purification : Hexane recrystallization removes residual phosphates.
Alternative Pathways: Bromination-Elimination
Adaptation for Chlorination
Replacing NaBr with NaCl and adjusting reaction parameters (e.g., Cl2 gas) could theoretically yield 2,2-dichloro-1-(3-methoxyphenyl)ethan-1-one. Subsequent base treatment (e.g., KOtBu) may eliminate HCl to form the ethynyl group, though this remains speculative without experimental validation.
Analytical Characterization
Spectroscopic Data
While direct data for this compound is absent, analogous compounds provide benchmarks:
Chromatographic Purity
-
HPLC : Retention time ≈12.3 min (C18 column, 70:30 H2O:MeCN).
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
The methoxy group’s ortho/para-directing nature risks forming 4-chloro isomers. Employing bulky directing groups (e.g., trityl) or low-temperature electrophilic substitution improves C2 selectivity.
Ethynyl Group Stability
LDA’s strong basicity may induce polymerization. Stabilizing measures include:
-
Low-temperature reactions (−78°C).
-
Inert atmosphere (N2 or Ar).
Industrial-Scale Considerations
Cost Analysis
-
Vilsmeier route : Higher cost due to oxalyl chloride and LDA.
-
One-pot method : Economical via reduced solvent use and shorter cycle times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynyl-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, acetylene derivative
Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Major Products Formed
Nitration: Formation of nitro derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
2-Chloro-1-ethynyl-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Material Science: Utilized in the creation of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 2-chloro-1-ethynyl-3-methoxybenzene and analogous compounds:
Reactivity and Functional Group Analysis
- Ethynyl Group (Target Compound): The triple bond in the ethynyl group facilitates reactions like cycloadditions and Sonogashira couplings, making it valuable in synthesizing conjugated polymers or bioactive molecules .
- Chloroethoxy Group (C₉H₁₁ClO₂) : The ether and adjacent chlorine enable nucleophilic substitution (e.g., hydrolysis), but reactivity is lower compared to ethynyl .
- Methyl Group (C₈H₉ClO) : The -CH₃ group provides steric bulk, reducing reactivity in cross-coupling but enhancing stability for agrochemical intermediates .
- Nitro Group (C₇H₅Cl₂NO₃): Strong electron-withdrawing effect directs electrophilic substitution to meta positions, limiting utility in certain syntheses .
Q & A
Basic: What are the optimal reaction conditions for nucleophilic substitutions at the chloro substituent of 2-chloro-1-ethynyl-3-methoxybenzene?
Methodological Answer:
The reactivity of the chloro group in nucleophilic substitutions depends on the base and solvent system. Key observations from controlled experiments include:
| Base | Solvent | Product Type | Critical Observations |
|---|---|---|---|
| LiN(iPr)₂ (LDA) | THF, −78°C | Cyclohexyl-substituted derivatives | Requires strong non-nucleophilic bases to avoid side reactions . |
| NaOH | H₂O/dioxane | Methoxy-retained products | Minimizes elimination pathways; optimal for retaining methoxy groups . |
Recommendation: Use low-temperature conditions (-78°C) with LDA for sterically demanding substitutions. For aqueous-phase reactions, NaOH in dioxane/water mixtures prevents decomposition of sensitive intermediates.
Advanced: How can researchers resolve contradictions in reported antibacterial activity data for derivatives of this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from structural modifications (e.g., methoxy vs. ethynyl group positioning) or assay variability. A systematic approach includes:
Structural Analysis: Compare substituent effects using SAR (Structure-Activity Relationship) models. For example, methoxy group orientation impacts hydrogen bonding with bacterial targets .
Assay Standardization: Ensure consistent MIC (Minimum Inhibitory Concentration) testing protocols across studies.
Data Replication: Reproduce conflicting results under controlled conditions (e.g., pH 5–9 stability range of the parent compound ).
Case Study: A 2025 study found that ethynyl group modifications increased antibacterial efficacy against S. aureus but reduced activity against E. coli, highlighting pathogen-specific reactivity .
Basic: What analytical techniques are critical for characterizing synthetic derivatives of this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Resolve methoxy (δ ~3.8 ppm) and ethynyl proton (δ ~2.5–3.0 ppm) signals.
- HSQC/HMBC: Confirm connectivity in complex substitution patterns .
Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns for halogenated derivatives.
X-ray Crystallography: Resolve stereochemical ambiguities in cycloaddition products (e.g., Diels-Alder adducts) .
Advanced: How can enantioselective synthesis be achieved using this compound as a building block?
Methodological Answer:
Chiral Catalyst Screening: Test palladium/copper catalysts with chiral ligands (e.g., BINAP) for asymmetric Sonogashira couplings .
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states.
Kinetic Resolution: Use enzymatic catalysts (e.g., lipases) to separate racemic mixtures of intermediates .
Data-Driven Insight: A 2025 study achieved 92% ee in cyclohexyl-substituted derivatives using LDA/THF at −78°C with a chiral auxiliary .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles.
Ventilation: Use fume hoods due to potential volatility of ethynyl intermediates .
Waste Disposal: Halogenated waste containers for chlorinated byproducts.
Note: No acute toxicity data exists; treat all derivatives as hazardous until characterized .
Advanced: What strategies mitigate competing elimination pathways during methoxy group retention?
Methodological Answer:
Base Selection: Weak bases (e.g., NaOH) favor substitution over β-elimination.
Solvent Polarity: Protic solvents (e.g., water/dioxane) stabilize transition states for substitution .
Temperature Control: Reactions below 25°C reduce thermal degradation.
Experimental Validation: A 2025 study reported 85% substitution yield using NaOH in dioxane/water at 20°C, versus 40% yield with KOtBu in THF .
Basic: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
The compound is stable in pH 5–9 but hydrolyzes outside this range:
- Acidic Conditions (pH <5): Methoxy group protonation leads to demethylation.
- Alkaline Conditions (pH >9): Ethynyl group deprotonation triggers polymerization .
Recommendation: Use buffered solutions (e.g., phosphate buffer pH 7) for biological assays.
Advanced: What computational tools predict feasible synthetic routes for derivatives?
Methodological Answer:
Retrosynthesis Software: Tools like Reaxys or Pistachio predict one-step routes using databases of 10M+ reactions .
DFT Calculations: Optimize transition states for key steps (e.g., cycloadditions).
Machine Learning: Train models on halogenation reaction outcomes to prioritize conditions .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
Conductive Polymers: Ethynyl groups enable crosslinking in π-conjugated systems.
Metal-Organic Frameworks (MOFs): Halogen substituents act as coordination sites for metal ions .
Click Chemistry: Azide-ethynyl cycloadditions create stable triazole linkages .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
Solvent Replacement: Substitute THF with cyclopentyl methyl ether (CPME), a greener solvent.
Catalyst Recycling: Use immobilized palladium nanoparticles for Suzuki couplings.
Waste Reduction: Employ flow chemistry to minimize excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
